molecular formula C12H17ClN6O B1458498 5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride CAS No. 1638612-63-1

5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride

Cat. No. B1458498
CAS RN: 1638612-63-1
M. Wt: 296.75 g/mol
InChI Key: BMEHHWHPBIYVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

While specific synthesis methods for your compound were not found, a common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton involves the oxidative cyclization of N-(2-pyridyl)amidines . Oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, are used .

Scientific Research Applications

Piperazine Derivatives in Medicine

Piperazine and its derivatives are prominent in medicinal chemistry due to their versatile pharmacological properties. These compounds serve as core structures in drugs targeting various therapeutic areas, including antipsychotic, antidepressant, anticancer, antiviral, and antimicrobial applications. Slight modifications to the piperazine nucleus significantly influence the medicinal potential of the resulting molecules, suggesting that structural analogs of the specified compound could be explored for diverse therapeutic uses. The widespread interest in piperazine-based molecules reflects their potential as flexible building blocks for drug discovery, with particular emphasis on optimizing pharmacokinetic and pharmacodynamic profiles for treating multiple diseases (Rathi et al., 2016).

Triazole and Pyrimidine Derivatives as Antimicrobial Agents

Compounds featuring the 1,2,4-triazole and pyrimidine scaffolds exhibit significant antimicrobial activity, including action against resistant strains of bacteria such as Staphylococcus aureus. These hybrids demonstrate dual or multiple mechanisms of action, underscoring the utility of triazole and pyrimidine derivatives in developing novel anti-infective therapies. The clinical application of these hybrids, including triazole-cephalosporin and triazole-oxazolidinone hybrids, in treating bacterial infections showcases their broad-spectrum antibacterial potential against various clinically significant pathogens, including drug-resistant forms (Jie Li & Junwei Zhang, 2021).

Triazole Derivatives in Drug Development

Triazole derivatives, encompassing 1,2,3- and 1,2,4-triazole families, are recognized for their broad range of biological activities, which have been the focus of patent and research efforts. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The continued interest in developing novel triazoles for therapeutic applications emphasizes the need for efficient synthetic methods that align with green chemistry principles and address emerging health challenges posed by resistant pathogens and neglected diseases (Ferreira et al., 2013).

Biochemical Analysis

Biochemical Properties

5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups. This inhibition can affect various signaling pathways within the cell. Additionally, the compound interacts with proteins involved in the regulation of cell cycle and apoptosis, thereby influencing cell survival and proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. For instance, the compound can inhibit kinase activity by binding to the ATP-binding site, preventing the transfer of phosphate groups. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can affect its efficacy. In vitro studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological functions. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the availability of these essential molecules for DNA and RNA synthesis. This can affect cell proliferation and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell. Once inside the cell, it can accumulate in certain compartments, such as the nucleus or mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name

5-cyclopropyl-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O.ClH/c19-10-7-9(8-1-2-8)14-11-15-12(16-18(10)11)17-5-3-13-4-6-17;/h7-8,13H,1-6H2,(H,14,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEHHWHPBIYVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCNCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 2
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 3
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 4
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 5
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5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride
Reactant of Route 6
5-cyclopropyl-2-piperazin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one hydrochloride

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